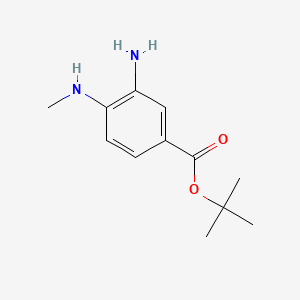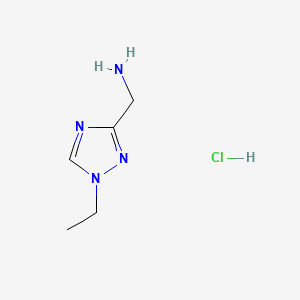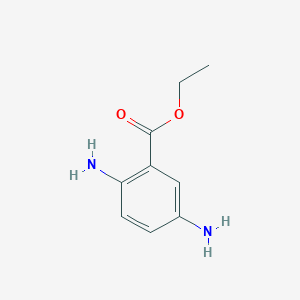![molecular formula C9H8N2O3 B13518159 4-Methoxypyrazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B13518159.png)
4-Methoxypyrazolo[1,5-a]pyridine-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxypyrazolo[1,5-a]pyridine-7-carboxylic acid is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by a pyrazolo[1,5-a]pyridine core with a methoxy group at the 4-position and a carboxylic acid group at the 7-position. Its molecular formula is C9H8N2O3, and it has a molecular weight of 192.17 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxypyrazolo[1,5-a]pyridine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux conditions . The resulting intermediate carboxylates are then converted to the corresponding carboxylic acids through hydrogenation using a 10% Pd/C catalyst at 100°C and 25 atm .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methoxypyrazolo[1,5-a]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms.
Wissenschaftliche Forschungsanwendungen
4-Methoxypyrazolo[1,5-a]pyridine-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Wirkmechanismus
The mechanism of action of 4-Methoxypyrazolo[1,5-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites, inhibiting their activity. This inhibition is often due to the compound’s ability to mimic the natural substrates of these enzymes, thereby blocking their normal function. Additionally, the presence of the methoxy and carboxylic acid groups allows for hydrogen bonding and electrostatic interactions with target proteins .
Vergleich Mit ähnlichen Verbindungen
- 7-Methoxypyrazolo[1,5-a]pyridine-4-carboxylic acid
- Methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyridine-7-carboxylate
Uniqueness: 4-Methoxypyrazolo[1,5-a]pyridine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The methoxy group at the 4-position and the carboxylic acid group at the 7-position contribute to its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various research applications .
Eigenschaften
Molekularformel |
C9H8N2O3 |
|---|---|
Molekulargewicht |
192.17 g/mol |
IUPAC-Name |
4-methoxypyrazolo[1,5-a]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C9H8N2O3/c1-14-8-3-2-7(9(12)13)11-6(8)4-5-10-11/h2-5H,1H3,(H,12,13) |
InChI-Schlüssel |
JTUQFBAKCXMRDG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(N2C1=CC=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![8-Ethyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13518107.png)

![3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine](/img/structure/B13518124.png)

![Methyl 1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate hydrochloride](/img/structure/B13518138.png)

![6-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B13518150.png)
![1-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]methanaminehydrochloride](/img/structure/B13518161.png)
![1-Oxa-4-azaspiro[5.5]undecan-9-amine](/img/structure/B13518171.png)
